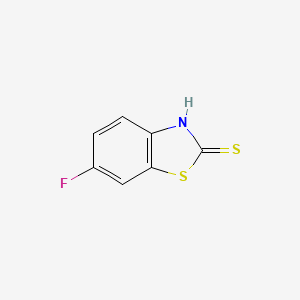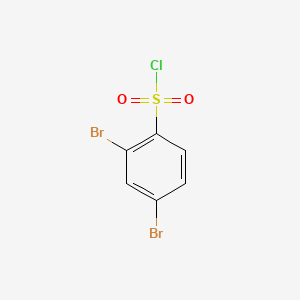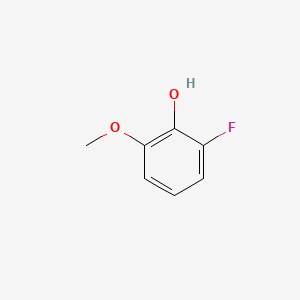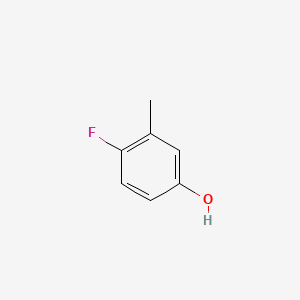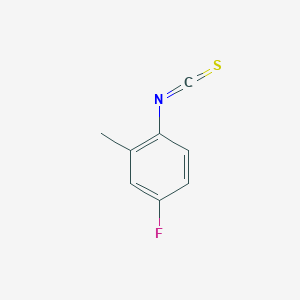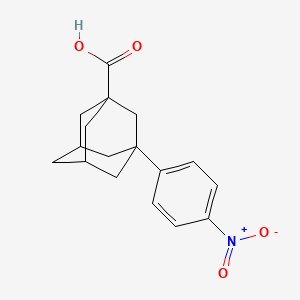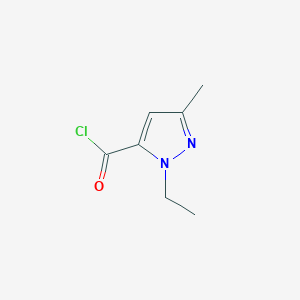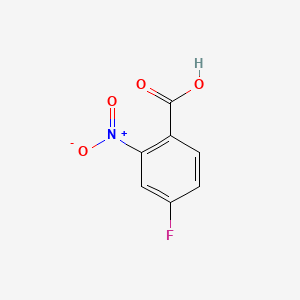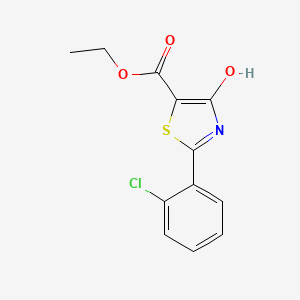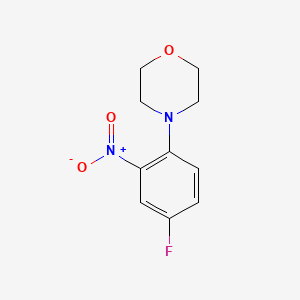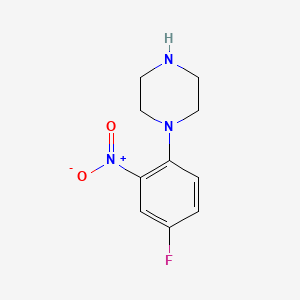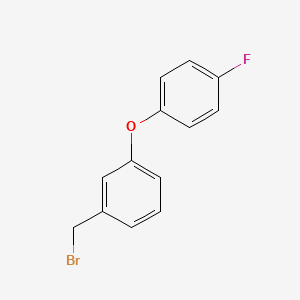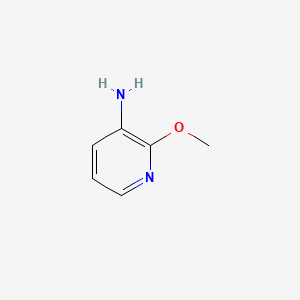
2,2,2'-三甲基丙酰苯胺
概述
描述
Synthesis Analysis
The synthesis of compounds with complex structures often requires innovative approaches to improve yield and efficiency. For example, the synthesis of a substituted 1,4,7-triazacyclononane described in the first paper uses L-valine methyl ester hydrochloride as a starting material and employs an in situ sequential macrocyclisation method to overcome poor yields from standard cyclisation methods. This approach could potentially be adapted for the synthesis of 2,2,2'-Trimethylpropionanilide if the compound requires a macrocyclic structure or similar synthetic challenges.
Molecular Structure Analysis
The molecular structure of 2,2,2'-Trimethylpropionanilide is not directly analyzed in the provided papers. However, understanding the molecular structure is crucial for predicting reactivity and physical properties. The trimethyl lock mechanism discussed in the fourth paper involves steric interactions between methyl groups, which could be relevant to the steric effects in 2,2,2'-Trimethylpropionanilide, affecting its reactivity and molecular conformation.
Chemical Reactions Analysis
The papers provided discuss various chemical reactions that could be relevant to the reactivity of 2,2,2'-Trimethylpropionanilide. For instance, the selective monomethylation of 2-arylacetonitrile using a trimethylamine-borane/CO2 system highlights a method for C-H bond functionalization, which could be applicable to modifying the trimethylpropionyl group in 2,2,2'-Trimethylpropionanilide. Additionally, the trimethyl lock concept could provide insights into the release mechanisms of functional groups in the presence of steric hindrance.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2'-Trimethylpropionanilide can be inferred from the structural motifs present in the compound. The presence of an anilide group suggests certain solubility characteristics and potential for hydrogen bonding, while the trimethylpropionyl group could impart hydrophobicity and influence the compound's boiling and melting points. The papers do not directly address the properties of 2,2,2'-Trimethylpropionanilide, but the synthesis and reaction methods discussed provide a foundation for understanding how different functional groups and synthetic strategies can affect a compound's properties.
科学研究应用
化学合成和有机化学
2,2,2'-三甲基丙酰苯胺参与了各种化学合成过程。例如,它已被用于使用CO2对2-芳基乙腈进行单甲基化,展示了一种通过C(sp3)-H键促进CO2的六电子还原官能化的新方法 (Zhang, Wang, & Xi, 2019)。另一项研究涉及三氯甲基三甲基硅烷的原位形成和反应,用于合成有价值的合成中间体,如2,2,2-三氯甲基甲醇 (Henegar & Lira, 2012)。
药物化学
在药物化学中,类似于2,2,2'-三甲基丙酰苯胺的2-羟基丙酰苯胺衍生物已被合成并用于抗雄激素活性的测试。这项研究导致了新型、有效的抗雄激素的发现,用于治疗雄激素反应性疾病 (Tucker, Crook, & Chesterson, 1988)。
荧光和成像
该化合物还被用于潜在荧光物质的开发。一项研究描述了基于三甲基锁的潜在荧光物质的合成和使用,这是一种为生物成像提供独特优势的设计元素 (Chandran, Dickson, & Raines, 2005)。
神经科学研究
在神经科学中,与2,2,2'-三甲基丙酰苯胺相关的三甲基锡化合物被用于研究神经退行性疾病。发现暴露于三甲基锡会导致神经细胞死亡,并触发胶质细胞释放肿瘤坏死因子α,调节神经退行性 (Viviani, Corsini, Galli, & Marinovich, 1998)。
心脏病学
在心脏病学研究中,与2,2,2'-三甲基丙酰苯胺结构相关的α-氨基苯胺已被研究其抗心律失常活性。这些化合物显示出在保护免受颤动方面的潜力,并表现出不同程度的毒性 (Byrnes, McMaster, Smith, Blair, Boyes, Duce, Feldman, Kronberg, Takman, & Tenthorey, 1979)。
材料科学
在材料科学中,该化合物的衍生物已被用于牙科复合材料的应用,展示了创造具有低体积收缩的复合材料的潜力,这对于牙科应用至关重要 (Klee, Schneider, Holter, Burgath, Frey, & Mülhaupt, 2001)。
半导体技术
在半导体技术中,已研究了与之相关的三甲基胺的热分解,以了解其在化合物半导体生长中的相关性 (Thon, Saulys, Safvi, Games, & Kuech, 1997)。
安全和危害
2,2,2’-Trimethylpropionanilide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, it is advised to rinse with plenty of water and seek medical advice .
属性
IUPAC Name |
2,2-dimethyl-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGRQLUGMVFNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370075 | |
| Record name | N-o-tolylpivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2'-Trimethylpropionanilide | |
CAS RN |
61495-04-3 | |
| Record name | N-o-tolylpivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2'-Trimethylpropionanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

